Glycyl-L-valine

Descripción general

Descripción

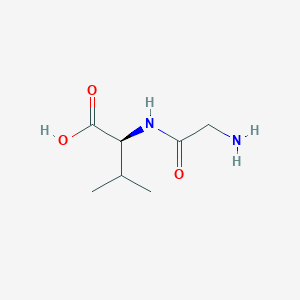

Glycyl-L-valine (Gly-Val) is a dipeptide composed of glycine and L-valine linked via a peptide bond. Its molecular formula is C₇H₁₄N₂O₃, with a molecular weight of 174.20 g/mol . The compound is identified by CAS numbers 1963-21-9 and 6491-59-4, and it exhibits stereospecificity due to the L-configuration of valine . This compound has been studied for its role in biochemical pathways, including bacterial peptide transport , enzymatic hydrolysis in fetal intestines , and applications in supramolecular copper complexes with antitumor activity .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Glicil-L-valina se puede sintetizar mediante la condensación de glicina y L-valina. La reacción típicamente implica el uso de un reactivo de acoplamiento como diciclohexilcarbodiimida (DCC) en presencia de un catalizador como 1-hidroxibenzotriazol (HOBt). La reacción se lleva a cabo en un disolvente orgánico como la dimetilformamida (DMF) a temperatura ambiente .

Métodos de Producción Industrial: En entornos industriales, la glicil-L-valina se produce utilizando la síntesis de péptidos en fase sólida (SPPS). Este método implica la adición secuencial de aminoácidos protegidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye pasos de desprotección y acoplamiento, seguidos de la escisión de la resina y la purificación .

Tipos de Reacciones:

Oxidación: Glicil-L-valina puede sufrir reacciones de oxidación, particularmente en los grupos amino, lo que lleva a la formación de óxidos correspondientes.

Reducción: El compuesto se puede reducir para formar derivados de aminoácidos más simples.

Sustitución: Glicil-L-valina puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno (H2O2) o permanganato de potasio (KMnO4) en condiciones ácidas.

Reducción: Borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4) en condiciones anhidras.

Sustitución: Diversos haluros de alquilo o cloruros de acilo en presencia de una base como la trietilamina (TEA).

Principales Productos:

- Los productos de oxidación incluyen óxidos y derivados hidroxilados.

- Los productos de reducción son aminoácidos o péptidos más simples.

- Los productos de sustitución varían dependiendo del sustituyente introducido .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Glycyl-L-valine (CAS RN: 1963-21-9) has the molecular formula and a molecular weight of approximately 174.20 g/mol. It is typically found as a white to almost white crystalline powder with a melting point of around 249 °C. The compound demonstrates good solubility in water, making it suitable for various biochemical applications .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated that certain dipeptides, including this compound, can inhibit the growth of specific bacterial strains. This property positions it as a potential candidate for developing new antimicrobial agents .

Drug Delivery Systems

The unique structure of this compound allows it to be utilized in drug delivery systems. Its ability to form stable complexes with various drugs enhances the solubility and bioavailability of poorly soluble compounds. This application is particularly relevant in formulating pharmaceuticals that require improved absorption in biological systems .

Biomarker Potential

This compound has been detected in various food sources, including poultry and pork, suggesting its potential role as a biomarker for dietary intake. This aspect is significant for nutritional studies and could aid in understanding dietary habits and their impacts on health .

Peptide Synthesis

As a dipeptide, this compound serves as a building block for synthesizing larger peptides and proteins. Its incorporation into peptide synthesis can enhance the stability and functionality of the resulting compounds, which is crucial in therapeutic protein development .

Crystal Growth Studies

This compound crystals have been successfully grown using solution growth techniques, showcasing its potential in material science applications. The study of these crystals contributes to understanding crystallization processes and the development of new materials with specific properties .

Biodegradable Polymers

The incorporation of this compound into polymer matrices has been explored for creating biodegradable materials. These materials are significant in reducing environmental impact while maintaining desirable mechanical properties for various applications .

Case Studies

Mecanismo De Acción

Glicil-L-valina ejerce sus efectos principalmente a través de su participación en el metabolismo de las proteínas. Actúa como un intermedio en la descomposición y síntesis de proteínas. El compuesto interactúa con varias enzimas y receptores, facilitando la transferencia de grupos amino y la formación de enlaces peptídicos. Los objetivos moleculares incluyen aminoacil-tRNA sintetasas y peptidasas, que desempeñan funciones cruciales en la síntesis y degradación de proteínas .

Compuestos Similares:

Glicil-L-alanina: Otro dipéptido con propiedades similares pero diferente composición de aminoácidos.

Glicil-L-leucina: Estructura similar pero con leucina en lugar de valina.

Glicil-L-fenilalanina: Contiene fenilalanina, ofreciendo diferentes propiedades bioquímicas.

Singularidad: Glicil-L-valina es única debido a su combinación específica de glicina y L-valina, que confiere propiedades bioquímicas distintas. Su papel en el metabolismo de las proteínas y sus aplicaciones en diversos campos lo convierten en un compuesto valioso para la investigación y los fines industriales .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural Analogues: Dipeptides and Their Properties

Glycyl-L-valine shares structural similarities with other dipeptides, differing primarily in the amino acid residues. Key comparisons include:

Key Observations :

- Steric and Electronic Effects : The valine residue in Gly-Val introduces steric bulk compared to glycine or alanine-containing dipeptides, affecting interactions with enzymes and metal ions. For example, glycyl-L-tyrosine's aromatic side chain enables specific inhibition of phagocytosis, a property absent in Gly-Val .

- Metabolic Stability : Gly-Val is hydrolyzed by fetal intestinal dipeptidases, similar to glycylglycine and glycyl-L-leucine, indicating conserved enzymatic processing .

Antimicrobial and Antitumor Activity

- Copper Complexes: Gly-Val forms Cu(II) complexes with 2-(2′-pyridyl)benzimidazole (HPB), demonstrating cytotoxicity against A549 (lung cancer) and PC-3 (prostate cancer) cell lines, surpassing cisplatin in efficacy . In contrast, glycyl-L-leucine complexes show lower activity, highlighting the role of valine's hydrophobicity in enhancing lipophilicity and DNA binding . Antibacterial activity of Gly-Val complexes is moderate (MIC: 13–64 μg/mL against Bacillus subtilis and Pseudomonas aeruginosa), but less explored compared to other peptide-antibiotic conjugates .

Uptake and Transport Kinetics

- In Leuconostoc mesenteroides, Gly-Val uptake follows Michaelis-Menten kinetics, with a Kₘ value distinct from free L-valine, suggesting a dedicated peptide transport system . Comparatively, glycyl-L-proline exhibits higher affinity in bacterial transporters due to proline's cyclic structure .

Chemical Stability and Reactivity

- Deuteration Resistance: Unlike α-amino esters, Gly-Val resists deuteration at α-C-H bonds due to reduced acidity, a property linked to its peptide bond rigidity .

- Decomposition Products : Thermal degradation yields CO, CO₂, and nitrogen oxides, similar to other nitrogen-containing organics but less hazardous than sulfur-containing dipeptides (e.g., L-methionylglycine) .

Actividad Biológica

Glycyl-L-valine (GLV) is a tripeptide composed of glycine and two valine residues, which contributes to its unique biological properties. This article explores the biological activity of GLV, highlighting its structural characteristics, physiological roles, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C₆H₁₃N₃O₂, with a molecular weight of approximately 174.2 g/mol. The presence of two valine residues imparts significant hydrophobicity to the peptide, influencing its interactions within biological systems. The structure can be represented as follows:

This arrangement enhances the peptide's stability and solubility in various environments, making it a subject of interest in both nutrition and pharmacology.

Biological Activities

1. Nutritional Significance:

this compound has been studied for its potential role in nutrition. It is believed to contribute to muscle protein synthesis due to its branched-chain amino acid (BCAA) content, particularly from valine. Research indicates that BCAAs can promote muscle recovery and growth, making GLV a candidate for dietary supplements aimed at athletes and individuals engaged in resistance training.

2. Enzyme Regulation:

Studies have shown that GLV can influence enzyme activity related to amino acid biosynthesis. For instance, in experiments involving Salmonella typhimurium and Escherichia coli, it was observed that GLV plays a role in the repression of enzymes necessary for the biosynthesis of isoleucine and valine. When GLV was added to cultures, significant changes in enzyme activity were recorded, indicating its regulatory potential in metabolic pathways .

Case Studies

Case Study 1: Enzyme Activity Modulation

In a study examining the effects of various amino acids on enzyme repression, GLV was administered at concentrations of 25 µg/ml alongside isoleucine and leucine. The results demonstrated a 5-10 fold increase in specific enzyme activities when GLV was present, suggesting its role as a modulator in metabolic pathways associated with amino acid biosynthesis .

Case Study 2: Crystal Growth and Structural Analysis

A combined experimental and quantum chemical study focused on the growth of this compound crystals revealed insights into its structural properties. The research utilized powder X-ray diffraction techniques to analyze crystal formation, which is crucial for understanding how GLV interacts at a molecular level with biological targets .

Research Findings

Q & A

Q. Basic: What are the recommended methodologies for synthesizing and characterizing Glycyl-L-valine in laboratory settings?

This compound, a dipeptide of glycine and valine, is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, Fmoc- or Boc-protected amino acids are sequentially coupled to a resin, followed by cleavage and deprotection . Characterization involves:

- HPLC for purity assessment (C18 column, gradient elution).

- Mass spectrometry (ESI-MS or MALDI-TOF) to confirm molecular weight (174.2 g/mol) .

- NMR spectroscopy (1H/13C) to verify stereochemistry and backbone structure.

Basic protocols should include purity thresholds (>95%) and validation against reference standards .

Q. Basic: What safety protocols are critical when handling this compound in experimental workflows?

Key safety measures include:

- Personal protective equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to minimize inhalation of aerosols during weighing .

- Storage: Keep in airtight containers at 2–8°C, away from oxidizers to prevent decomposition into CO, CO₂, or NOₓ .

- Disposal: Incinerate with afterburners or comply with EPA guidelines (40 CFR 261) .

Q. Advanced: How does this compound function in copper(II) complexes, and what methodologies assess its antitumor activity?

This compound acts as a mixed-ligand in copper(II) complexes, enhancing DNA interaction and cytotoxicity. Methodologies include:

- Synthesis: React this compound with CuCl₂ and heterocyclic ligands (e.g., 1,10-phenanthroline) under inert conditions .

- DNA binding assays: UV-Vis spectroscopy and viscosity measurements to study intercalation.

- Cytotoxicity testing: MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ values compared to cisplatin controls .

Q. Advanced: What experimental designs are used to study this compound uptake kinetics in microbial models?

Kinetic studies in Leuconostoc mesenteroides involve:

- Radiolabeled uptake assays: Incubate cells with ¹⁴C-labeled this compound and measure incorporation rates .

- Competitive inhibition: Co-administer with free L-valine to assess transporter specificity.

- Data analysis: Fit results to Michaelis-Menten models to calculate Km and Vmax, with controls for pH and temperature .

Q. Advanced: How can researchers resolve contradictions in physicochemical data (e.g., missing solubility or stability parameters) for this compound?

Address data gaps via:

- Experimental determination: Use shake-flask methods for solubility (aqueous/organic phases) and TGA/DSC for thermal stability .

- Computational modeling: Predict logP and solubility via COSMO-RS or QSPR models .

- Literature cross-validation: Compare with structurally similar dipeptides (e.g., Gly-Leu) and adjust for valine’s hydrophobicity .

Q. Advanced: What factors influence this compound’s stability in long-term biochemical assays, and how can degradation be mitigated?

Stability is compromised by:

- pH extremes: Degrades rapidly below pH 2 or above pH 8.

- Oxidizing agents: Avoid peroxides; use antioxidants like EDTA in buffers .

- Temperature: Store lyophilized at -20°C; avoid freeze-thaw cycles in solution .

Monitor degradation via HPLC-MS for byproducts (e.g., glycine or valine monomers) .

Q. Basic: Which analytical techniques are most effective for quantifying this compound in complex biological matrices?

Propiedades

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-4(2)6(7(11)12)9-5(10)3-8/h4,6H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKYPAFSDFAEPH-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90879005 | |

| Record name | L-Valine, N-glycyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1963-21-9 | |

| Record name | Glycyl-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1963-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Valine, N-glycyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycylvaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.